Methyl 3-methyl-4-nitrobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJCNUWYDGVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Methyl 4 Nitrobutanoate
Conventional Synthetic Routes to Methyl 3-methyl-4-nitrobutanoate
Acid-Catalyzed Esterification (of related nitrobenzoic acids)
While direct acid-catalyzed esterification of 3-methyl-4-nitrobutanoic acid is not extensively documented, the principles of Fischer-Speier esterification are well-established and can be applied by analogy from studies on structurally related nitro-substituted carboxylic acids, such as nitrobenzoic acids. nih.gov This method typically involves reacting the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. nih.govfrontiersin.org The reaction is a reversible process where the equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. frontiersin.org
In the context of related nitrobenzoic acids, various catalysts and conditions have been explored to optimize ester formation. For instance, studies on the esterification of 4-nitrobenzoic acid have demonstrated the use of triphenylphosphine (B44618) dihalides in the presence of a base like N,N-dimethylaminopyridine (DMAP) to achieve good to excellent yields at room temperature. researchgate.net Another approach involves the use of solid acid catalysts, which offer the advantage of easier separation and reusability. frontiersin.org
The general mechanism for the acid-catalyzed esterification of a carboxylic acid like 3-methyl-4-nitrobutanoic acid would involve the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate then eliminates a molecule of water to form the protonated ester, which is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Optimization Studies of Reaction Conditions
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.
For analogous esterification reactions, extensive optimization studies have been performed. For example, in the esterification of 4-nitrobenzoic acid, different bases were screened, with DMAP proving to be the most suitable. researchgate.net The solvent also plays a critical role, with dichloromethane (B109758) often affording the best results in these types of reactions. researchgate.net The optimization of catalyst loading is another important factor. For solid acid catalysts, the optimal amount can significantly impact the reaction rate and conversion.
The following table summarizes typical parameters that would be optimized for the synthesis of this compound via acid-catalyzed esterification, based on studies of related compounds.
| Parameter | Variation | Rationale |
| Catalyst | H₂SO₄, p-TsOH, Solid Acids | To find the most efficient and practical catalyst. |
| Solvent | Dichloromethane, Toluene, Excess Methanol | To ensure solubility of reactants and facilitate reaction. |
| Temperature | Room Temperature to Reflux | To balance reaction rate with potential side reactions. |
| Reactant Ratio | Excess Methanol | To shift the equilibrium towards product formation. |
| Water Removal | Dean-Stark Apparatus, Molecular Sieves | To drive the reaction to completion. |
Stereoselective and Enantioselective Approaches to this compound Derivatives
The development of stereoselective and enantioselective methods for the synthesis of nitrobutanoate derivatives is of significant interest, as the stereochemistry of the final products can have a profound impact on their biological activity.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a reaction to proceed with a specific stereochemical outcome. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of synthesizing chiral nitro compounds, chiral auxiliaries have been successfully employed. For example, chiral oxazolidinones, such as those developed by Evans, can be used to control the stereochemistry of aldol (B89426) reactions that could lead to precursors of chiral nitrobutanoates. wikipedia.org Similarly, Oppolzer's camphorsultam has been shown to be a powerful chiral auxiliary in a variety of asymmetric reactions, including those that could be adapted for the synthesis of chiral nitroalkanes. researchgate.net
A general strategy for the synthesis of an enantiomerically enriched derivative of this compound using a chiral auxiliary would involve the following steps:
Attachment of a chiral auxiliary to a suitable precursor molecule.
A diastereoselective reaction to introduce the desired stereocenter(s).
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
For instance, a chiral auxiliary could be attached to a derivative of butenoic acid, followed by a diastereoselective Michael addition of a nitroalkane. Subsequent transformation of the resulting adduct would lead to the desired chiral nitrobutanoate derivative.
Asymmetric Catalysis in Nitrobutanoate Formation (e.g., organocatalytic methods)
Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of a wide range of organic molecules, including γ-nitroesters. organic-chemistry.orgmdpi.com Organocatalysts are small, chiral organic molecules that can catalyze reactions with high enantioselectivity. mdpi.com
A prominent strategy for the asymmetric synthesis of γ-nitrobutanoate derivatives is the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated aldehydes or esters. nih.govorganic-chemistry.org Chiral primary amines, such as those derived from cinchona alkaloids or prolinol, have been shown to be effective catalysts for these transformations. researchgate.netnih.gov
For example, the reaction of an α,β-unsaturated aldehyde with nitromethane (B149229), catalyzed by a chiral diarylprolinol silyl (B83357) ether, can produce a γ-nitroaldehyde with high enantioselectivity. organic-chemistry.org This intermediate can then be oxidized to the corresponding carboxylic acid and subsequently esterified to yield the desired enantiomerically enriched γ-nitroester. organic-chemistry.orgnih.govscilit.com
A one-pot procedure combining the asymmetric Michael addition and an oxidative esterification has also been developed, providing a more efficient route to these valuable compounds. organic-chemistry.orgnih.govscilit.com The following table presents representative results from the organocatalytic asymmetric synthesis of various γ-nitroester derivatives, which demonstrate the potential of this methodology for producing chiral analogues of this compound.
| Entry | Aldehyde Substrate | Nitroalkane | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Cinnamaldehyde | Nitromethane | Diarylprolinol Silyl Ether | 78 | 93 | organic-chemistry.org |
| 2 | 4-Chlorocinnamaldehyde | Nitromethane | Diarylprolinol Silyl Ether | 75 | 96 | organic-chemistry.org |
| 3 | 4-Methoxycinnamaldehyde | Nitromethane | Diarylprolinol Silyl Ether | 72 | 94 | organic-chemistry.org |
| 4 | (E)-Hex-2-enal | Nitromethane | Diarylprolinol Silyl Ether | 54 | 95 | organic-chemistry.org |
This approach offers a direct and highly enantioselective route to chiral γ-nitrobutanoates and related structures, highlighting the power of asymmetric organocatalysis in modern organic synthesis. nih.govnih.gov
Comprehensive Reactivity and Transformational Chemistry of Methyl 3 Methyl 4 Nitrobutanoate
Reactions of the Nitro Group
Reductive Transformations of the Nitro Moiety
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to a range of compounds with different oxidation states of nitrogen.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro compounds. commonorganicchemistry.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comrasayanjournal.co.inmasterorganicchemistry.com The choice of catalyst can influence the selectivity and outcome of the reaction. researchgate.net For instance, catalytic hydrogenation is often the method of choice for reducing both aromatic and aliphatic nitro groups to primary amines. commonorganicchemistry.com
The general scheme for the catalytic hydrogenation of a nitroalkane like methyl 3-methyl-4-nitrobutanoate to the corresponding amine is as follows:
R-NO₂ + 3 H₂ → R-NH₂ + 2 H₂O
The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under a pressurized atmosphere of hydrogen. thalesnano.com The catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the nitro group. mdpi.com The process is generally clean and can be suitable for large-scale production.
Table 1: Common Catalysts for Hydrogenation of Nitro Compounds
| Catalyst | Typical Conditions | Selectivity |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂, various pressures, room temp. to elevated temp. | High for reduction to amines. commonorganicchemistry.com |
| Platinum(IV) Oxide (PtO₂) | H₂, various pressures, room temp. | Effective for nitro group reduction. wikipedia.org |
| Raney Nickel | H₂, various pressures, room temp. to elevated temp. | Useful alternative to Pd/C, especially when avoiding dehalogenation. commonorganicchemistry.comrasayanjournal.co.in |
| Rhodium on Carbon (Rh/C) | H₂, various pressures, room temp. | Can be used for selective reductions. wikipedia.org |
This table is generated based on information from multiple sources. commonorganicchemistry.comrasayanjournal.co.inwikipedia.org
Besides catalytic hydrogenation, various metal hydrides and other reducing agents can be employed for the reduction of nitro groups.
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent. While it is known to reduce esters and amides to aldehydes, its reactivity towards nitro groups can be limited. stackexchange.com Some sources indicate that DIBAL-H does not readily reduce nitro groups. stackexchange.com
Triethylsilane in the presence of InBr₃: The combination of triethylsilane (Et₃SiH) and indium(III) bromide (InBr₃) has been shown to be an effective system for the deoxygenation of various functional groups. lookchem.comorganic-chemistry.org This system can tolerate nitro groups, suggesting it may not be the primary choice for their reduction. lookchem.com However, other indium-based systems have been developed for the reduction of nitroarenes to anilines. acs.org For instance, indium(III) iodide (InI₃) in combination with tetramethyldisiloxane (TMDS) has been used for this purpose. acs.org
Other Metal-Based Reductions: Historically, metals such as iron (Fe), zinc (Zn), and tin (Sn) in acidic media have been used for the reduction of nitro groups to amines. commonorganicchemistry.commasterorganicchemistry.com These methods are often mild and can tolerate other reducible functional groups. commonorganicchemistry.com For example, a solution of this compound can be treated with titanous chloride to achieve reduction. google.com
Table 2: Selected Reducing Agents for Nitro Groups
| Reagent | Conditions | Product |
|---|---|---|
| Iron (Fe) | Acidic media (e.g., HCl, AcOH) | Amine commonorganicchemistry.commasterorganicchemistry.com |
| Zinc (Zn) | Acidic media (e.g., HCl, AcOH) | Amine commonorganicchemistry.com |
| Tin(II) chloride (SnCl₂) | Acidic media | Amine wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | - | Amine wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Etheral solvents | Amine (for aliphatic nitro compounds) commonorganicchemistry.comwikipedia.org |
This table is generated based on information from multiple sources. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org
Gamma-nitro esters like this compound are valuable precursors for the synthesis of nitrogen-containing heterocycles through reductive cyclization reactions. The in-situ reduction of the nitro group to an amine, followed by intramolecular cyclization with the ester functionality, can lead to the formation of cyclic amides (lactams).
One of the most prominent applications is the synthesis of indoles from o-nitrostyrenes or related structures. unimi.itresearchgate.netmdpi.comnih.gov While this compound does not possess the aromatic ring necessary for direct indole (B1671886) synthesis, the principle of reductive cyclization is applicable. The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or transfer hydrogenation. unimi.itursinus.edu For instance, palladium-catalyzed reductive cyclization of o-nitrostyrenes using carbon monoxide surrogates like phenyl formate (B1220265) has been demonstrated to be an effective method for indole synthesis. unimi.itmdpi.com
The general strategy involves the formation of an amino ester intermediate which then undergoes spontaneous or catalyzed intramolecular cyclization to form a lactam. The size of the resulting heterocyclic ring depends on the carbon chain length separating the reacting functional groups. For this compound, reductive cyclization would lead to the formation of a five-membered lactam ring.
The reduction of a nitro group to an amine is a six-electron process that can proceed through different mechanistic pathways. nih.govresearchgate.net The two primary mechanisms are the radical (one-electron transfer) pathway and the two-electron transfer pathway. nih.govresearchgate.net
Radical Mechanism (One-Electron Transfer): In this pathway, the reduction occurs through a series of single-electron transfers. The initial step is the formation of a nitro anion radical. nih.govresearchgate.net This radical can then undergo further reduction steps, ultimately leading to the amine. This mechanism is often observed in enzymatic reductions and can be sensitive to the presence of oxygen. nih.govresearchgate.net
Two-Electron Mechanism: This pathway involves the transfer of two electrons at each step. The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). nih.govmdpi.com The final step is the reduction of the hydroxylamine to the corresponding amine. nih.govmdpi.com This mechanism is common in catalytic hydrogenation and reductions with metal hydrides. orientjchem.orgresearchgate.net The conversion of a nitroaromatic compound to an aniline (B41778) derivative typically involves the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. researchgate.netresearchgate.net
The specific mechanism can be influenced by the choice of catalyst, reducing agent, and reaction conditions. orientjchem.orgresearchgate.net For example, in catalytic hydrogenation over metal surfaces, the reaction is believed to proceed through the adsorption of the nitro compound onto the catalyst surface, followed by sequential addition of hydrogen atoms. rsc.org
Nucleophilic Substitutions at the Nitro-Bearing Carbon (where applicable)
While the reduction of the nitro group is the most common reaction, under certain conditions, the nitro group can act as a leaving group in nucleophilic substitution reactions. ck12.org However, this is more typical for nitroalkanes where the nitro group is attached to a primary or secondary carbon and is facilitated by the presence of activating groups. The nitro group itself is a strong electron-withdrawing group, which can make the α-carbon susceptible to nucleophilic attack.
In the case of this compound, the nitro group is attached to a primary carbon. Nucleophilic substitution would involve the displacement of the nitrite (B80452) ion (NO₂⁻) by a nucleophile. ck12.org Such reactions are generally less common than the reduction of the nitro group. The reactivity in nucleophilic substitution can be influenced by the nature of the nucleophile and the reaction conditions.
It is also important to consider that nitroalkanes can exhibit "umpolung" reactivity, where they act as electrophilic synthons after tautomerization to their aci-form (nitronic acid) under acidic conditions. frontiersin.org This allows them to react with carbon-based nucleophiles. frontiersin.org
Nitro-Aci Tautomerism and Acidity of Alpha-Hydrogens in Nitro Compounds
The presence of a nitro group significantly influences the acidity of the hydrogen atoms on the carbon atom to which it is attached (the α-carbon). In the case of this compound, the hydrogens on the C-4 carbon are acidic due to the strong electron-withdrawing nature of the nitro group. This acidity allows for the removal of a proton by a base, leading to the formation of a resonance-stabilized carbanion known as a nitronate ion. This is a classic example of nitro-aci tautomerism, where the nitro form is in equilibrium with its aci-nitro tautomer, the nitronic acid, or its conjugate base, the nitronate.
The presence of a neighboring carbonyl group, as in an ester, can further influence the acidity of α-hydrogens. sci-hub.st For nitro compounds, the pKa values of α-hydrogens are typically in the range of 8-10, making them readily removable by common bases. sci-hub.st The formation of the nitronate intermediate is a key step in many reactions of nitroalkanes, including Michael additions. The synthesis of this compound itself can be achieved through a Michael addition of nitromethane (B149229) to methyl crotonate, a reaction that proceeds via the formation of a nitronate anion. researchgate.netabertay.ac.uk A patent describes the reaction of this compound with sodium methoxide (B1231860), which explicitly demonstrates the acidity of the α-hydrogen to the nitro group and the formation of the corresponding sodium nitronate. google.com
The equilibrium between the nitro and aci forms is crucial for the compound's reactivity, as the nitronate ion can act as a nucleophile in various carbon-carbon bond-forming reactions.
Reactions of the Ester Group
The methyl ester group in this compound is susceptible to a variety of transformations, primarily involving nucleophilic acyl substitution and reduction.
The direct reductive deoxygenation of an ester to an ether is a challenging and not a commonly reported transformation. More typically, the reduction of esters leads to the formation of primary alcohols. For instance, lithium aluminium hydride is a powerful reducing agent capable of reducing esters to primary alcohols. tandfonline.com In a specific example, methyl 1-(4-chlorobenzyl)-1H-indole-4-carboxylate was reduced to the corresponding methanol derivative using lithium aluminum hydride. tandfonline.com Similarly, a system of sodium borohydride (B1222165) and cerium(III) chloride has been shown to effectively reduce methyl esters of carboxylic acids, including those with nitro groups like methyl 4-nitrobenzoate (B1230335), to their corresponding alcohols. sci-hub.st While the direct conversion to an ether from this compound is not well-documented, a two-step process involving reduction to the alcohol followed by an etherification reaction (e.g., Williamson ether synthesis) would be a plausible route to the corresponding ether, 1-methoxy-3-methyl-4-nitrobutane.
The partial reduction of esters to aldehydes is a valuable synthetic transformation that requires carefully chosen reagents to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose, typically at low temperatures. nih.gov More recently, modified DIBAL-H reagents have been developed for improved selectivity. For example, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) has been shown to be effective for the partial reduction of various methyl and ethyl esters to aldehydes in good yields at 0 °C. nih.govunl.pt
The table below summarizes the conditions for the partial reduction of various esters to aldehydes using PDBBA, which can be extrapolated to predict the reactivity of this compound.
| Ester Substrate | Reagent | Temperature (°C) | Yield of Aldehyde (%) |
| Ethyl benzoate (B1203000) | PDBBA | 0 | 89 |
| Ethyl 4-chlorobenzoate | PDBBA | 0 | 85 |
| Ethyl 4-nitrobenzoate | PDBBA | 0 | 71-91 |
| Ethyl caproate | PDBBA | 0 | 90 |
| This table is based on data for similar substrates and serves as a predictive model for the reactivity of this compound. nih.govunl.pt |
Given that esters with electron-withdrawing groups, such as ethyl 4-nitrobenzoate, are effectively reduced, it is expected that this compound would also undergo this transformation to yield 3-methyl-4-nitrobutanal. nih.govunl.pt
Like other esters, this compound can undergo hydrolysis to the corresponding carboxylic acid, 3-methyl-4-nitrobutanoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, typically proceeds via a bimolecular acyl-oxygen fission (BAC2) mechanism, involving the attack of a hydroxide (B78521) ion on the ester carbonyl. Current time information in Bangalore, IN. Acid-catalyzed hydrolysis also occurs, as exemplified by the synthesis of methyl 4-chloro-3-nitrobenzoate from the corresponding carboxylic acid in methanol with sulfuric acid, which is a reversible esterification reaction. In some instances, hydrolysis can occur as a side reaction during other transformations.
Transesterification, the conversion of one ester to another, can also be achieved under acidic or basic catalysis by using a different alcohol as the solvent. For example, reacting this compound with ethanol in the presence of an acid or base catalyst would be expected to yield ethyl 3-methyl-4-nitrobutanoate.
Electrophilic and Nucleophilic Reactions of the Butanoate Backbone
The butanoate backbone of this compound possesses both electrophilic and nucleophilic centers, allowing for a range of reactions.
The nucleophilic character of the nitronate ion, formed by deprotonation of the C-4 position, allows this compound to react with various electrophiles. It has been reported that this compound can react with electrophiles such as epoxides and aziridines to form six-membered heterocycles. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including analogues of pyrrolo, quinazolone, and deoxyvasicinone (B31485). abertay.ac.uk
The reaction with an epoxide would likely involve the nucleophilic attack of the nitronate ion on one of the epoxide carbons, leading to a ring-opening reaction. Subsequent intramolecular cyclization could then lead to the formation of a heterocyclic ring system. A similar pathway can be envisioned for the reaction with aziridines, which are nitrogen analogues of epoxides. This type of reaction highlights the synthetic utility of the acidic nature of the α-hydrogens to the nitro group, enabling the construction of complex molecular architectures.
Reactions with Nucleophiles
The reactivity of this compound and its close analogues is significantly influenced by the presence of the nitro group. The protons on the carbon atom adjacent (alpha) to the nitro group are acidic and can be removed by a base. This generates a nitronate anion, which is a potent carbon nucleophile. Consequently, the most prominent nucleophilic reactions of γ-nitro esters involve this α-carbon attacking various electrophiles.
Aza-Henry (Nitro-Mannich) Reaction:
A key reaction involving γ-nitro esters as nucleophiles is the aza-Henry reaction, which is the nucleophilic addition of a nitroalkane (or its nitronate form) to an imine. A study on the diastereoselective aza-Henry reaction utilized methyl 4-nitrobutanoate and ethyl 4-nitrobutanoate as nucleophiles in reactions with chiral N-tert-butanesulfinyl imines. ua.es The reaction proceeds with high facial diastereoselectivity, catalyzed by a base under solvent-free conditions, to produce β-nitroamine derivatives. ua.esresearchgate.net These products are valuable intermediates for synthesizing enantioenriched 6-substituted piperidine-2,5-diones. ua.es
The optimal conditions for this transformation were found to be the use of sodium hydroxide as a base at 40 °C. ua.es The reaction demonstrates broad applicability with various substituted imines.
Table 1: Diastereoselective Aza-Henry Reaction of Methyl 4-nitrobutanoate (6a) with Chiral Aldimines (8) ua.es
| Entry | Aldimine | R | Product | Yield (%) | d.r. |
|---|---|---|---|---|---|
| 1 | 8a | Ph(CH₂)₂ | 9aa | 80 | >99:1 |
| 2 | 8b | i-PrCH₂ | 9ba | 69 | 98:2 |
| 3 | 8c | Me(CH₂)₇ | 9ca | 45 | 92:8 |
Reaction Conditions: Aldimine (0.2 mmol), Methyl 4-nitrobutanoate (3 equiv), NaOH (0.2 equiv), 40 °C, 24 h. Diastereomeric ratio (d.r.) was determined by ¹H NMR.
Henry (Nitroaldol) Reaction:
Analogous to the aza-Henry reaction, γ-nitro esters participate in the Henry reaction, where the nitronate adds to an aldehyde carbonyl group. A highly enantioselective catalytic Henry addition of methyl 4-nitrobutyrate to various aldehydes has been developed using a copper(II)-amino pyridine (B92270) complex as the catalyst. nih.gov This method provides access to versatile chiral building blocks containing nitro, ester, and hydroxyl functional groups, which can be further transformed into nonracemic γ-lactams, δ-lactones, and other valuable derivatives. nih.gov
Mannich-Type Reactions:
In a reaction following the Mannich pattern, methyl 3-R-4-nitrobutanoates can react with primary amines like methylamine (B109427) and formaldehyde. However, it has been noted that the reaction halts after the formation of the initial substituted 5-nitropentanamine intermediate and does not proceed to form more complex bicyclic structures that are observed with simpler nitropentane derivatives. researchgate.net
Multi-Component Reactions Involving this compound (or its closely related analogues)
Multi-component reactions (MCRs) are powerful strategies in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. scielo.brconicet.gov.ar While many MCRs are designed to synthesize γ-nitroesters, scielo.brresearchgate.netscispace.com this compound and its analogues also serve as crucial building blocks in such complex transformations.
One-Pot Synthesis of β-Nitroamine Derivatives:
A one-pot, three-component reaction has been devised for the synthesis of β-nitroamine derivatives, which are typically accessed via the sequential aza-Henry reaction. ua.es In this approach, nitromethane, a chiral N-tert-butanesulfinyl imine, and methyl acrylate (B77674) are combined. The reaction proceeds through an initial nucleophilic addition of nitromethane to the imine, followed by a DBU-promoted Michael addition of the resulting β-nitroamino derivative to the acrylate. ua.es This multicomponent strategy streamlines the synthesis of precursors for piperidin-2,5-diones. ua.es
Table 2: One-Pot Multicomponent Synthesis of Adduct 9aa ua.es
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| Nitromethane | Imine 8a | Methyl Acrylate | NaOH | 9aa | 30 |
Reaction Conditions: Imine 8a reacted first with nitromethane (3 equiv) and NaOH (0.5 equiv) at 40 °C for 24 h, followed by the addition of methyl acrylate (4 equiv) for an additional 24 h.
Synthesis of Spiro[piperidine-3,3'-oxindoles]:
An enantioselective route to spiro[piperidine-3,3'-oxindoles] utilizes methyl 4-nitrobutyrate in an aza-Henry reaction with N-Boc-isatin ketimines. scite.ai This reaction is catalyzed by a Ph₂BOX-CuBr₂ complex and yields nitro amino esters with excellent enantioselectivity (up to >99% ee). These adducts are then converted into the final spirocyclic products through subsequent reduction and cyclization steps. This sequence showcases the use of a γ-nitro ester as a key component in a sophisticated synthesis leading to complex heterocyclic systems. scite.ai
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 4-nitrobutanoate |
| Ethyl 4-nitrobutanoate |
| N-tert-butanesulfinyl imines |
| β-nitroamine derivatives |
| Piperidine-2,5-diones |
| Sodium hydroxide |
| Aldehydes |
| Copper(II)-amino pyridine complex |
| γ-lactams |
| δ-lactones |
| Methylamine |
| Formaldehyde |
| 5-nitropentanamine |
| Meldrum's acid |
| Nitromethane |
| Methyl acrylate |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| N-Boc-isatin ketimines |
| Spiro[piperidine-3,3'-oxindoles] |
| Ph₂BOX-CuBr₂ complex |
Mechanistic Elucidation and Kinetic Studies
Investigation of Reaction Mechanisms through Experimental and Computational Methods
The primary route to synthesizing Methyl 3-methyl-4-nitrobutanoate is the Michael addition (or conjugate addition) of a nitroalkane, specifically nitromethane (B149229), to an α,β-unsaturated ester, methyl crotonate. mdpi.comresearchgate.net This reaction is a classic carbon-carbon bond-forming reaction, typically facilitated by a base. sctunisie.org The generally accepted mechanism for this type of transformation begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. rsc.orgyoutube.com This nucleophilic nitronate then attacks the electrophilic β-carbon of the methyl crotonate. youtube.com The resulting enolate intermediate is subsequently protonated to yield the final product, this compound. youtube.com
Experimental work has demonstrated that the choice of catalyst and reaction conditions significantly impacts the outcome. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst is effective for this transformation. mdpi.comresearchgate.net Furthermore, microwave irradiation has been shown to dramatically accelerate the reaction compared to conventional heating, suggesting that the effect is not purely thermal and may involve specific microwave effects that enhance the polarity of the system towards a more polar transition state. mdpi.comresearchgate.net
Computational studies, often employing Density Functional Theory (DFT), have become invaluable for elucidating the finer details of such reaction mechanisms. researchgate.net For the analogous Michael addition of nitromethane to cinnamaldehyde, DFT calculations (specifically using the M06-2X hybrid functional) have mapped out the potential energy surface of the reaction. nih.govacs.org These studies reveal a multi-step process:
Formation of an iminium ion intermediate if a secondary amine catalyst is used. nih.govacs.org
Deprotonation of the nitroalkane. nih.govacs.org
The crucial C-C bond formation between the nucleophile and the electrophile. nih.govacs.org
Subsequent protonation and catalyst regeneration steps. nih.govacs.org
These computational models provide a detailed picture of the reaction pathway that is often difficult to obtain through experimental means alone. researchgate.netnih.govacs.org For instance, in some organocatalyzed Michael additions, computational analysis has shown that the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine can both be rate-limiting, not just the initial enamine formation. organic-chemistry.org Similar detailed pathways, involving the formation of the nitronate anion and its subsequent attack on the activated double bond of methyl crotonate, are presumed for the synthesis of this compound.
Further transformations of the nitro group in compounds like this compound can also occur. For example, nitroalkanes can be converted into carbonyl compounds via the Nef reaction, or the nitro group can be reduced to an amine. A specific patented reaction shows the treatment of this compound with sodium methoxide (B1231860) to form the nitronate, which is then subjected to ozonolysis or treatment with titanous chloride to yield methyl 3-methyl-4-oxobutanoate. youtube.com These transformations highlight the synthetic versatility of the nitro group within the molecule.
Kinetic Rate Studies of Key Transformations
Quantitative kinetic studies on the formation of this compound are not extensively documented in the literature. However, the influence of reaction parameters on reaction time and yield provides qualitative insights into the reaction kinetics. The synthesis of this compound via the DBU-catalyzed Michael addition of nitromethane to methyl crotonate demonstrates a significant rate enhancement under microwave irradiation compared to conventional heating. mdpi.comresearchgate.net
The following table, compiled from experimental data, illustrates the effect of reaction conditions on the yield and time of the synthesis of this compound. mdpi.comresearchgate.net
Table 1: Effect of Reaction Conditions on the Synthesis of this compound. mdpi.comresearchgate.net
This data clearly shows that the reaction rate is highly dependent on temperature and catalyst loading. The reaction proceeds very slowly at room temperature (Entry 1) but is significantly accelerated by heat (Entry 2). The most dramatic rate increase is observed with microwave irradiation, reducing the reaction time from 120 minutes to just 5 minutes while achieving a near-quantitative yield (Entry 3). The catalyst concentration is also crucial; reducing the DBU concentration from 0.1 equivalents to 0.01 equivalents results in a sharp drop in yield within a 5-minute timeframe (Entry 5), which can be compensated for by increasing the reaction time (Entry 6).
While these are not formal rate constants, they demonstrate key kinetic dependencies. Broader kinetic studies of Michael additions show that the reaction is often second-order, and the rate can be influenced by solvent polarity and the pKa of the nucleophile. researchgate.net For instance, the reaction of nitroalkenes with thiols is dependent on the concentration of the thiolate anion, with rates increasing at higher pH. researchgate.net
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis and reaction pathway mapping, primarily through computational chemistry, are essential for a deep understanding of how a reaction proceeds. For the Michael addition that forms this compound, the key transition state involves the C-C bond formation between the nucleophilic carbon of the nitronate and the β-carbon of the methyl crotonate.
DFT studies on analogous reactions provide a template for this analysis. nih.govacs.org The reaction pathway can be mapped on a potential energy surface, which plots the energy of the system against the reaction coordinate. The peaks on this surface represent transition states (energy maxima), while the valleys represent intermediates (local energy minima).
For the DBU-catalyzed addition of nitromethane to methyl crotonate, the proposed pathway is:
Reactants: Methyl crotonate and nitromethane associate with the DBU catalyst.
First Transition State (TS1): DBU abstracts a proton from nitromethane to form the nitronate anion. This is generally a low-energy barrier step.
Intermediate 1 (INT1): A complex of the DBU-H+ cation and the nitronate anion is formed, associated with the methyl crotonate.
Second Transition State (TS2): This is the critical, often rate-determining, transition state. It involves the nucleophilic attack of the nitronate's α-carbon on the β-carbon of the methyl crotonate. The geometry of this transition state determines the stereochemical outcome of the reaction if chiral centers are formed. Computational models suggest that for related reactions, this step has the highest energy barrier. nih.gov
Intermediate 2 (INT2): An enolate intermediate is formed after the C-C bond is established.
Final Steps: The enolate is protonated by the DBU-H+ cation, releasing the product, this compound, and regenerating the DBU catalyst for the next cycle.
Applications of Methyl 3 Methyl 4 Nitrobutanoate As a Versatile Synthetic Intermediate
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The reactivity of methyl 3-methyl-4-nitrobutanoate makes it a suitable starting material for the creation of diverse heterocyclic ring systems, which are core structures in many biologically active compounds.
Pyrrolo Analogues
This compound serves as a reagent in the synthesis of pyrrolo analogues. biosynth.com These syntheses often involve the reduction of the nitro group to an amine, which can then participate in cyclization reactions to form the pyrrole (B145914) ring. The specific reaction conditions and co-reactants determine the final structure of the pyrrolo analogue.
Quinazolone Analogues
The compound is also instrumental in the preparation of quinazolone analogues. biosynth.comnih.gov The synthesis of these structures typically involves the reaction of the nitro-ester with an appropriate aminobenzoyl derivative. The nitro group is subsequently reduced and cyclized to form the quinazolone core. The versatility of this approach allows for the introduction of various substituents on the quinazolone ring system.
Deoxyvasicinone (B31485) Analogues and Vasicinone Derivatives
This compound is a key synthetic intermediate for producing analogues of deoxyvasicinone and derivatives of vasicinone. biosynth.comabertay.ac.uk These syntheses often capitalize on the reactivity of the nitro group and the ester functionality to build the characteristic pyrrolo[2,1-b]quinazoline skeleton of these alkaloids. The process generally involves reduction of the nitro group followed by intramolecular cyclization reactions. abertay.ac.uk
Formation of Six-Membered Heterocycles
The electrophilic nature of this compound allows it to react with various nucleophiles to form six-membered heterocyclic compounds. biosynth.com For instance, it can react with electrophiles like epoxides and aziridines to generate these ring systems. biosynth.com The specific structure of the resulting heterocycle depends on the nature of the reacting partner and the reaction conditions employed. Nickel-catalyzed cycloaddition reactions also provide a pathway to six-membered heterocycles. aablocks.com
Preparation of 1,2-Diamines
A significant application of this compound lies in the preparation of 1,2-diamines. rsc.orgucl.ac.ukresearchgate.net This transformation is typically achieved through the reduction of the nitro group to an amine. The resulting γ-amino ester can then be further manipulated or coupled with other molecules. The aza-Henry reaction, for example, utilizing a nitroalkane like methyl 4-nitrobutanoate, is a key step in the asymmetric synthesis of 1,2-diamines. rsc.org
| Precursor | Reagent | Product | Application |
| Methyl 4-nitrobutanoate | N-Boc imine | β-nitroamine | Intermediate for 1,2-diamine synthesis |
| β-nitroamine | Reducing agent | 1,2-diamine | Chiral ligands, biologically active compounds |
Preparation of Functionalized Aliphatic and Aromatic Derivatives
Beyond heterocyclic synthesis, this compound is a valuable precursor for creating a range of functionalized aliphatic and aromatic compounds.
The Michael addition of nitromethane (B149229) to methyl crotonate is a common method for preparing this compound, a γ-nitro aliphatic methyl ester. nih.govresearchgate.netresearchgate.net This reaction's versatility is enhanced by the fact that the nitro group can be readily converted into other functional groups such as amines, oximes, ketones, or carboxylic acids, opening up a wide array of synthetic possibilities. nih.gov The use of microwave irradiation in these Michael additions has been shown to significantly reduce reaction times and improve yields. researchgate.net
Furthermore, the nitro group in aromatic compounds derived from or incorporating the this compound backbone can be a handle for further functionalization. For instance, nitration of aromatic rings is a common electrophilic substitution reaction, and the resulting nitroarenes can be transformed into a variety of other derivatives. youtube.com
| Starting Material | Reaction | Product |
| Methyl crotonate and nitromethane | Michael Addition | This compound |
| This compound | Reduction of nitro group | γ-amino ester |
| Aromatic compound | Nitration | Nitroarene |
| Nitroarene | Further functionalization | Various aromatic derivatives |
Role in the Construction of Complex Molecular Architectures
This compound is a versatile synthetic intermediate prized for its utility in constructing intricate molecular frameworks. The compound features two key functional groups—a nitro group and an ester—that can be readily transformed into other functionalities, providing a strategic advantage in multistep syntheses. Its carbon backbone serves as a foundational building block for a variety of complex molecules, particularly heterocyclic systems and natural product precursors.
A significant application of this nitroester is in cascade reactions, which allow for the rapid assembly of complex cyclic structures in a single step. One prominent example is the nitro-Mannich/lactamisation cascade. This process has been successfully applied to the synthesis of heavily substituted 5-nitropiperidin-2-ones, which are valuable scaffolds in medicinal chemistry. beilstein-journals.org For instance, the condensation of methyl 4-nitrobutanoate (a close analog) with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) yields 6-aryl-substituted 5-nitropiperidin-2-ones. beilstein-journals.org This powerful transformation has been instrumental in synthesizing precursors for biologically active compounds. beilstein-journals.org
Research has demonstrated the stereoselective nature of these cascade reactions. By reacting Michael adducts derived from nitro olefins with various amines and aldehydes, a range of δ-lactam products can be isolated with high diastereoselectivity. The relative stereochemistry of these complex products can be controlled and has been confirmed through methods like single-crystal X-ray analysis. beilstein-journals.org
The versatility of this compound is further highlighted in its application as a key intermediate in the total synthesis of natural products. A notable example is its use in the synthesis of D,L-zoapatanol, a substance with utero-evacuant properties. google.com In this synthesis, this compound is transformed via a Nef reaction into methyl 3-methyl-4-oxobutanoate, a crucial ketone intermediate that undergoes further reactions to build the complex carbon skeleton of the target natural product. google.com
Furthermore, the compound is utilized in diastereoselective addition reactions to form key synthetic intermediates. The base-catalyzed addition of methyl 4-nitrobutanoate to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity. ua.es The resulting β-nitroamine derivatives are valuable precursors that can be converted into 6-substituted piperidine-2,5-diones through a sequence involving the removal of the sulfinyl group and a Nef reaction to transform the nitro group into a ketone. ua.es These piperidine-2,5-diones are versatile building blocks for pharmacologically relevant substituted piperidin-3-ols. ua.es
The research findings below illustrate the role of methyl nitrobutanoate derivatives in synthesizing complex heterocyclic structures.
Table 1: Synthesis of Substituted δ-Lactams via Nitro-Mannich/Lactamisation Cascade beilstein-journals.org
| Entry | Michael Adduct | Amine | Aldehyde | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|---|
| 1 | Adduct 6a | Allylamine | Formaldehyde | Lactam 1a | 90 | >98:2 |
| 2 | Adduct 6b | Allylamine | Formaldehyde | Lactam 1b | 50 | >98:2 |
| 3 | Adduct 6c | Allylamine | Formaldehyde | Lactam 1c | 65 | >98:2 |
Table 2: Diastereoselective aza-Henry Reaction with Methyl 4-nitrobutanoate ua.es
| Entry | Chiral Imine | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | Imine 8a | NaHCO₃, 60 °C, 3 days | Product 9aa | 35 | 95:5 |
| 2 | Imine 8a | NaHCO₃, sonication, 7 h | Product 9aa | 50 | 95:5 |
| 3 | Imine 8a | NaH (0.2 eq.), 40 °C, 24 h | Product 9aa | 80 | >98:2 |
The strategic placement of the nitro and ester groups in this compound allows chemists to introduce nitrogen and oxygen-based functionalities and to construct carbon-carbon bonds with a high degree of control, making it an indispensable tool in the synthesis of complex molecular architectures.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) for Proton Environment Elucidation
A ¹H NMR spectrum of Methyl 3-methyl-4-nitrobutanoate would provide crucial information about the number of different types of protons and their neighboring environments. Based on its structure, one would expect to observe distinct signals for the methyl ester protons (-OCH₃), the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-CO), the methine proton (-CH-), the methyl group attached to the chiral center (-CH-CH₃), and the methylene protons adjacent to the nitro group (-CH₂-NO₂). The chemical shift (δ) of these signals, their integration values, and their splitting patterns (multiplicity) due to spin-spin coupling would allow for the complete assignment of the proton environment.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon atoms in this compound. Distinct peaks would be expected for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the two methylene carbons, the methine carbon, and the methyl carbon. The chemical shifts of these peaks are indicative of their electronic environment, providing a map of the carbon skeleton.
Advanced NMR Techniques (e.g., APT-13C NMR, 2D NMR)
Attached Proton Test (APT) is a ¹³C NMR experiment that provides information about the number of attached protons to each carbon atom. In an APT spectrum, quaternary carbons (C) and methylene (CH₂) carbons typically show signals with opposite phase to methine (CH) and methyl (CH₃) carbons, aiding in the definitive assignment of carbon types.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable. A COSY spectrum would establish the connectivity between coupled protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
A strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1750-1735 cm⁻¹.
Characteristic stretching vibrations for the C-O bond of the ester.
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio. This would allow for the determination of the elemental composition of this compound (C₆H₁₁NO₄), confirming its molecular formula with a high degree of certainty. nih.gov The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule breaks apart in a predictable manner upon ionization.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com In the analysis of this compound and related nitroalkanes, GC/MS serves as a definitive method for identification and quantification. The gas chromatograph separates volatile compounds from a mixture based on their physical and chemical properties as they interact with the stationary phase of the column. youtube.com Subsequently, the mass spectrometer fragments the eluted compounds into ionized particles, which are sorted by their mass-to-charge ratio, generating a unique mass spectrum for each compound. youtube.com
The analysis of nitroalkanes, such as those found in complex matrices, can be effectively achieved using GC/MS. nih.gov For enhanced sensitivity and to overcome interferences from the sample matrix, heart-cutting two-dimensional GC/MS (GC-GC/MS) can be employed. This technique allows for the on-line removal of a significant portion of impurities on a primary polar column, followed by cryo-concentration and further separation on a second, mid-polar column. nih.gov This approach results in a lower noise level and can increase sensitivity by at least an order of magnitude compared to conventional single-column GC/MS, mitigating false positive or negative results. nih.gov While specific GC/MS fragmentation data for this compound is not extensively detailed in the literature, analysis of the related compound methyl 4-nitrobutyrate shows a top peak at an m/z of 59 in its mass spectrum. nih.gov Purity assessment for related nitrobenzoate compounds by GC is a common quality control measure, with typical purities specified at ≥98.0%. vwr.comlabproinc.com
Below is a table summarizing typical parameters for the GC/MS analysis of nitroalkanes, based on established methods. nih.gov
Table 1: Typical GC/MS Parameters for Nitroalkane Analysis
| Parameter | Setting |
|---|---|
| Technique | Heart-cutting two-dimensional GC/MS (GC-GC/MS) |
| Sample Collection | Trapping of vapor phase |
| Primary Column (1D) | Polar column (e.g., for impurity removal) |
| Secondary Column (2D) | Mid-polar column (e.g., for target compound separation) |
| Concentration Step | Cryo-concentration at the inlet of the second column |
| Detection Limits (LODs) | 1.3 to 9.8 ng/analyte |
| Quantification Limits (LOQs) | 4.3 to 32.6 ng/analyte |
| Linear Correlation | R² > 0.999 |
| Accuracy (Spiked Recoveries) | 84% to 102% |
| Repeatability (RSD) | 7.2% to 9.4% |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and thermally labile molecules. In the context of nitro compounds, ESI-MS provides valuable insights into their molecular structure and fragmentation behavior, often coupled with tandem mass spectrometry (MS/MS). nih.govnih.gov The ionization process in ESI can be performed in either positive or negative ion mode.
In negative ion mode, nitroaromatic compounds containing acidic groups (carboxylic, phenolic, sulfonic) readily deprotonate to form molecular anions. nih.gov The subsequent fragmentation in the collision cell is heavily influenced by the type and position of substituents on the aromatic ring, a phenomenon known as the ortho effect. nih.gov Common fragmentation pathways for nitroaromatic acids include decarboxylation and desulfonation, as well as the loss of small molecules like NO and NO₂. nih.gov
For this compound, an aliphatic nitro ester, ESI-MS analysis would be expected to yield the protonated molecule [M+H]⁺ in positive mode. In negative ion mode, fragmentation would likely occur, potentially involving the loss of the nitro group (NO₂) or other characteristic cleavages.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic methods are indispensable for the purification and purity assessment of this compound and related compounds. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography are routinely employed during and after synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying the isomeric ratio of nitro compounds. google.com For nitro esters and nitrobenzoates, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com This method typically uses a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com For instance, in the synthesis of methyl 3-methyl-2-nitrobenzoate, HPLC analysis was used to determine the content ratio of the 2-nitro and 4-nitro isomers formed during the reaction. google.com
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions. mdpi.com During the synthesis of this compound, TLC analysis of the reaction mixture can distinguish the product from the starting materials and any side products. mdpi.comresearchgate.net For the separation of various nitro compounds, different solvent systems can be utilized. A mixture of benzene (B151609), petroleum ether, and methanol (B129727) has been effective for separating a range of nitro compounds and nitric acid esters on silica (B1680970) gel G. epa.gov In the analysis of nitration products of benzene derivatives, a mobile phase of petroleum ether and dichloromethane (B109758) has been used to separate isomers, with Rf values determined for each. acs.org
Column Chromatography is the standard method for the purification of the crude product following synthesis. For this compound, purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) (8:2) solvent system, which yields the product as a colorless liquid. mdpi.com
Table 2: Chromatographic Methods and Conditions for Nitro Compounds
| Technique | Application | Stationary Phase | Mobile Phase / Eluent | Reference |
|---|---|---|---|---|
| HPLC | Isomer content analysis | Reverse Phase (RP) | Acetonitrile / Water / Phosphoric Acid | sielc.comsielc.com |
| TLC | Reaction monitoring | Silica Gel G | Benzene / Petroleum Ether / Methanol (40:30:5) | epa.gov |
| TLC | Isomer separation | Silica Gel | Petroleum Ether / Dichloromethane | acs.org |
| Column Chromatography | Product purification | Silica Gel | Hexane / Ethyl Acetate (8:2) | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination (for related nitrobenzoates)
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. While this compound is a liquid at room temperature, the structural principles of related nitro-containing esters and salts can be understood by examining the crystal structures of solid analogues, particularly nitrobenzoates. mdpi.com The analysis of these structures provides valuable information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. nih.govresearchgate.net
The crystal structures of numerous methyl nitrobenzoate derivatives and their salts have been determined. For example, methyl 4-hydroxy-3-nitrobenzoate crystallizes in the triclinic space group P-1, with an extensive network of hydrogen bonds and π–π stacking interactions linking the molecules into sheets. mdpi.com The structure of methyl 3-nitrobenzoate reveals that the non-hydrogen atoms are essentially coplanar, with short intermolecular contacts indicating the presence of π–π interactions. researchgate.net
The formation of salts with organic bases like pyridine (B92270) derivatives is a common strategy to obtain crystalline materials suitable for X-ray diffraction. Structures such as 2-amino-4-methylpyridinium 4-nitrobenzoate (B1230335) and L-histidinium 2-nitrobenzoate (B253500) show that the crystal packing is predominantly governed by strong N—H⋯O and O—H⋯O hydrogen bonds, which create complex supramolecular architectures like rings, chains, and three-dimensional networks. scispace.comnih.goviucr.org These interactions are fundamental to the field of crystal engineering.
The table below presents crystallographic data for a selection of related nitrobenzoate compounds, illustrating the typical structural parameters obtained from X-ray diffraction analysis.
Table 3: Crystallographic Data for Selected Crystalline Nitrobenzoate Compounds
| Compound | Crystal System | Space Group | Lattice Parameters (a, b, c in Å; α, β, γ in °) | Reference |
|---|---|---|---|---|
| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | a=7.283, b=10.522, c=11.410; α=83.38, β=80.83, γ=82.02 | mdpi.com |
| 2-Amino-4-methylpyridinium 4-nitrobenzoate | Monoclinic | P2₁/c | a=10.527, b=5.019, c=12.244; β=92.19 | nih.gov |
| L-histidinium 2-nitrobenzoate | Monoclinic | P2₁ | a=8.799, b=6.136, c=13.384; β=107.03 | scispace.com |
| 4-(pyren-1-yl)butyl-3-nitrobenzoate | Triclinic | P-1 | a=8.118, b=9.010, c=14.801; α=72.60, β=82.64, γ=79.35 | bohrium.com |
| 8-Hydroxy quinoline (B57606) nitro benzoate (B1203000) | Monoclinic | P2₁/n | a=7.693, b=23.203, c=8.654; β=97.04 | scirp.org |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 4-nitrobutyrate |
| Methyl 4-hydroxy-3-nitrobenzoate |
| Methyl 3-nitrobenzoate |
| Methyl 4-nitrobenzoate |
| Methyl 3-methyl-2-nitrobenzoate |
| Methyl 4-chloro-2-nitrobenzoate |
| Ethyl nitroacetate |
| Nitromethane (B149229) |
| Nitroethane |
| 2-nitropropane |
| 1-nitro-n-pentane |
| 1-nitro-n-butane |
| Acetonitrile |
| Water |
| Hexane |
| Ethyl acetate |
| Dichloromethane |
| Methanol |
| Benzene |
| Petroleum ether |
| Formic acid |
| Phosphoric acid |
| Pyridin-4-ylmethyl 4-nitrobenzoate |
| Acridinium 4-nitrobenzoate |
| 2-amino-4-methylpyridinium 4-nitrobenzoate |
| 3-Methylpyridinium 4-nitrobenzoate–4-nitrobenzoic acid |
| L-histidinium 2-nitrobenzoate |
| 8-Hydroxy quinoline nitro benzoate |
| 4-(pyren-1-yl)butyl-3-nitrobenzoate |
| β-nitroalkenylporphyrins |
| 1,3,5-trinitro-s-triazine |
| Trinitrophenyl-methyl-nitramine |
| 1,2-dinitrobenzene |
| 1,3-dinitrobenzene |
| 1-chloro-2,4-dinitrobenzene |
| 2,4-dinitrotoluene |
| 1,3,5-trinitrobenzene |
| 2,4,6-trinitrotoluene |
| Nitroglycerin |
| Nitroglycol |
| Nitropenta |
| 2,4-dinitrophenol |
Catalytic Strategies in Methyl 3 Methyl 4 Nitrobutanoate Synthesis and Transformations
Organocatalysis for Asymmetric and Selective Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral nitro compounds. In the context of producing precursors to methyl 3-methyl-4-nitrobutanoate, the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated aldehydes or esters is a key strategy. This approach allows for the creation of stereocenters with high fidelity.
Data sourced from The Journal of Organic Chemistry, 2022. nih.govacs.org
Transition Metal Catalysis for Reductive Transformations
The reduction of the nitro group in this compound to the corresponding amine is a critical transformation. Transition metal catalysts are highly effective for this purpose, offering excellent yields and, in many cases, high chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functionalities like esters.
Palladium, particularly palladium on carbon (Pd/C), is one of the most widely used catalysts for the hydrogenation of nitro compounds. google.com This catalytic system is valued for its efficiency, reliability, and the relatively mild conditions required for the reduction. rsc.org The process typically involves hydrogenation with H₂ gas or using transfer hydrogenation techniques with a hydrogen donor. rsc.orgchemrxiv.org
The effectiveness of palladium catalysts extends to complex substrates where chemoselectivity is crucial. For instance, Pd/C can selectively reduce a nitro group without affecting other reducible moieties if the conditions are carefully controlled. rsc.org Nanostructured palladium catalysts, such as those supported on magnetic mesoporous silica (B1680970) (Fe₃O₄@mSiO₂-Pd), have shown enhanced reactivity compared to commercial Pd/C for the reduction of various nitroarenes under ambient temperature and pressure. chemrxiv.org Hydrochar-based palladium nanocatalysts have also demonstrated high efficiency, reducing nitroarenes in aqueous media in very short reaction times. mdpi.com
Table 2: Palladium-Catalyzed Reduction of Nitro Compounds
| Catalyst | Substrate Example | Reducing Agent | Solvent | Time | Conversion/Yield |
|---|---|---|---|---|---|
| Pd/C | Methyl 3-nitrobenzoate | H₂ | Not specified | Not specified | Quantitative |
| Pd-Fe₃O₄-CWH | 4-Nitrobenzoic acid (4-NBA) | NaBH₄ | Water | 60 s | 100% |
| Fe₃O₄@mSiO₂-Pd | Nitroarenes | H₂ | Water | Not specified | Complete reduction |
Data sourced from multiple studies on nitro reduction. rsc.orgchemrxiv.orgmdpi.com
Rhodium (Rh) and Ruthenium (Ru) complexes are also highly effective catalysts for the reduction of nitro compounds. scite.airsc.orgresearchgate.net These metals can catalyze hydrogenation under various conditions and often exhibit different selectivity profiles compared to palladium. Rhodium nanoparticles have been shown to be very promising for the reduction of nitro compounds. rsc.orgrsc.org Rhodium-terpyridine complexes, for example, have demonstrated exceptional activity for the transfer hydrogenation of nitroarenes in water, achieving very high turnover frequencies. researchgate.net
Ruthenium complexes are also versatile, capable of reducing nitroarenes using hydrogen gas, sodium borohydride (B1222165), or alcohols as the hydrogen source. researchgate.net The reaction rates and selectivity can be significantly influenced by the choice of ligands and additives. For instance, the addition of certain phosphine (B1218219) ligands to rhodium carbonyl complexes can markedly increase the rate of nitrobenzene (B124822) reduction. scite.ai
Table 3: Rhodium and Ruthenium-Catalyzed Nitro Reduction
| Catalyst System | Substrate Example | Hydrogen Source | Key Feature |
|---|---|---|---|
| Rhodium Nanoparticles | 3,4-dimethoxynitrobenzene | NH₃·BH₃ or NaBH₄ | Recyclable catalyst, works in THF/Water |
| Rhodium-terpyridine complex | Nitroarenes | i-PrOH | High turnover frequency (up to 3360 h⁻¹) in water |
| Ru₃(CO)₁₂ with dppe | Nitrobenzene | CO/H₂O/NaOH | Rate enhanced by chelate phosphine ligands |
Data sourced from studies on Rh and Ru catalysis. scite.airesearchgate.netmdpi.com
Indium-based catalysts provide a valuable alternative for reductive transformations. The combination of an indium(III) salt, such as indium(III) bromide (InBr₃), with a hydrosilane like triethylsilane (Et₃SiH) creates a powerful reducing system. organic-chemistry.orglookchem.com This system is notable for its mild reaction conditions and remarkable tolerance of various functional groups, including nitro groups, halides, and heterocycles. organic-chemistry.org
This method facilitates the direct reductive deoxygenation of esters to ethers, a transformation where the preservation of a nitro group on the molecule would be essential. organic-chemistry.orglookchem.com Studies have explicitly shown that aromatic nitro groups are tolerant to the InBr₃/Et₃SiH system, which selectively reduces other functionalities. lookchem.com This chemoselectivity makes indium-based catalysis particularly useful for complex molecules where multiple functional groups are present. While direct reduction of the nitro group itself can be achieved with indium metal in the presence of HCl, the InBr₃/silane system is more associated with transformations where the nitro group is preserved. lookchem.comresearchgate.net
Gold (Au) nanoparticles have gained attention as effective catalysts for the selective reduction of nitro compounds. nih.govrug.nl Supported gold nanoparticles, for example on titanium dioxide (Au/TiO₂), can catalyze the transfer hydrogenation of nitro groups with high chemoselectivity, even in the presence of other reducible moieties like halogens or carbonyl groups. nih.govrug.nl
The Au/TiO₂-Et₃SiH catalytic system has been successfully used for the selective reduction of multifunctional aromatic nitro compounds to their corresponding amines. nih.gov This reaction proceeds under mild conditions and with low catalyst loading. nih.gov The high functional-group tolerance of gold catalysts makes them highly suitable for the late-stage reduction of complex nitro-containing intermediates in multi-step syntheses. nih.govrug.nl
Table 4: Gold-Catalyzed Selective Reduction of Nitro Compounds
| Catalyst System | Substrate Type | Reducing Agent | Key Feature |
|---|---|---|---|
| Au/TiO₂ | Multifunctional aromatic nitro compounds | Et₃SiH or TMDS | High chemoselectivity; tolerates chloro, aldehyde, ketone groups |
| Water-soluble Au Nanoparticles | Aromatic nitro compounds | Not specified | Recyclable catalyst for reductions in pure water |
Data sourced from studies on gold nanoparticle catalysis. nih.govrug.nlrsc.org
Heterogeneous Catalysis (e.g., Zeolites)
Heterogeneous catalysts, such as zeolites, offer significant advantages in chemical synthesis, including ease of separation, reusability, and enhanced stability. core.ac.uk In the context of transformations involving nitro compounds, zeolites can act as catalyst supports or as catalysts themselves. bohrium.comsci-hub.se
Iron-zeolite catalysts, for instance, have been developed for the highly selective transformation of nitroalkanes to aldehydes (a Nef reaction) without the need for additional bases or oxidants. bohrium.comsci-hub.se These catalysts are robust, reusable for multiple cycles, and can be integrated into continuous flow systems, offering an environmentally benign and efficient process. bohrium.comsci-hub.se Zeolites can also be used as supports for metal catalysts, such as palladium or platinum, in hydrogenation reactions, where the porous structure of the zeolite can influence the activity and selectivity of the catalyst. researchgate.net The acidic properties of certain zeolites can also play a crucial role in multi-step, one-pot reactions by catalyzing subsequent steps like condensation or cyclization following the initial reduction. mdpi.com
Acid and Base Catalysis in Esterification and Addition Reactions
The synthesis and subsequent chemical transformations of this compound rely heavily on the strategic use of acid and base catalysts. These catalysts are pivotal in promoting key bond-forming reactions, such as esterification and conjugate additions, and in facilitating further molecular modifications. This section explores the catalytic strategies employed in both the construction of the this compound framework and its participation in subsequent reactions.
Synthesis via Base-Catalyzed Addition Reactions
The most prevalent and efficient method for synthesizing this compound is the base-catalyzed Michael addition of nitromethane (B149229) to methyl crotonate. This conjugate addition reaction is facilitated by a variety of bases that deprotonate nitromethane to form a nucleophilic nitronate anion, which then attacks the β-carbon of the α,β-unsaturated ester.
A range of organic and inorganic bases have been successfully employed for this transformation. Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetramethylguanidine (TMG) are highly effective. nih.gov For instance, the reaction of methyl crotonate with nitromethane using DBU as a catalyst can achieve a yield of 72% over an extended period at room temperature. nih.gov The efficiency of this synthesis can be dramatically improved with microwave irradiation. Under microwave conditions at 70-75°C, the reaction time is reduced to just 5 minutes, providing a near-quantitative yield (≥98%) of this compound. nih.gov
Inorganic bases are also competent catalysts for this addition. Sodium hydroxide (B78521) (NaOH) has been used to prepare similar γ-nitroesters, such as methyl 4-nitrobutanoate, from the corresponding acrylate (B77674) and nitromethane. ua.es Solid base catalysts, including alumina-supported potassium fluoride (B91410) (KF/alumina) and potassium hydroxide (KOH/alumina), have also demonstrated high activity in the Michael addition of nitromethane to methyl crotonate. researchgate.net
The choice of base and reaction conditions can influence the reaction rate and product distribution. While strong bases are effective, issues such as the formation of double addition byproducts can occur, particularly with un-substituted acrylates. ua.esmdpi.com
Below is a table summarizing various base-catalyzed Michael addition reactions for the synthesis of γ-nitro aliphatic methyl esters.
| Reactants | Base Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl crotonate, Nitromethane | DBU | Room Temp, 4320 min | This compound | 72 | nih.gov |
| Methyl crotonate, Nitromethane | DBU | Microwave, 70-75°C, 5 min | This compound | ≥98 | nih.gov |
| Methyl acrylate, Nitromethane | NaOH | 0-23°C, 12 h | Methyl 4-nitrobutanoate | 42 | ua.es |
| Methyl methacrylate, Nitromethane | TMG | Conventional, 4320 min | Methyl 2-methyl-4-nitrobutanoate | 47 | nih.gov |
Synthesis via Acid-Catalyzed Esterification
While base-catalyzed Michael addition is a primary route, the synthesis of this compound can also be envisioned through the Fischer esterification of its corresponding carboxylic acid, 3-methyl-4-nitrobutanoic acid, with methanol (B129727). This classic reaction is catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This initial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the ester and regenerating the acid catalyst. masterorganicchemistry.com
Although specific literature detailing the Fischer esterification for 3-methyl-4-nitrobutanoic acid is not prevalent, this method is widely applied to structurally similar molecules. For example, methyl 4-nitrobenzoate (B1230335) and other methyl esters of nitrobenzoic acids are commonly prepared by refluxing the parent carboxylic acid in methanol with a sulfuric acid catalyst. researchgate.net This suggests that the Fischer esterification is a viable, albeit potentially less common, synthetic route to this compound. The reaction is an equilibrium process, and typically, an excess of the alcohol is used as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com
Acid and Base-Catalyzed Transformations
This compound can undergo further transformations at both the ester and the nitro functionalities, often promoted by acid or base catalysis.
Acid-Catalyzed Transformations: A significant acid-catalyzed transformation for nitro compounds is the Nef reaction, which converts a primary or secondary nitro group into a carbonyl group (an aldehyde or ketone, respectively). organic-chemistry.orgmdma.ch The classical Nef reaction involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis with a strong mineral acid. organic-chemistry.org This process could theoretically transform this compound into methyl 3-methyl-4-oxobutanoate, a keto-ester of significant synthetic value. The reaction proceeds via the acid-catalyzed hydrolysis of the nitronic acid intermediate. mdma.ch
Base-Catalyzed Transformations: The acidic nature of the proton alpha to the nitro group allows for base-catalyzed C-C bond formation. For instance, related 4-nitrobutanoates have been shown to participate as nucleophiles in diastereoselective aza-Henry reactions with chiral N-tert-butanesulfinyl imines. ua.es This reaction, catalyzed by bases like sodium bicarbonate, results in the formation of β-nitroamine derivatives, which are valuable precursors for synthesizing substituted piperidones. ua.es Such reactivity highlights the potential of this compound to act as a building block in more complex molecular architectures under base-catalyzed conditions.
Future Perspectives and Emerging Research Avenues for Methyl 3 Methyl 4 Nitrobutanoate
Development of Greener and Sustainable Synthetic Methods
Another sustainable approach is the utilization of solid superacid catalysts. These catalysts offer a promising alternative to conventional methods for producing methyl benzoate (B1203000) compounds. mdpi.com The development of such catalysts is a key step toward more eco-friendly and efficient manufacturing processes. mdpi.com
Exploration of Novel Reaction Pathways and Transformational Capabilities
Methyl 3-methyl-4-nitrobutanoate serves as a valuable intermediate in the synthesis of more complex organic molecules. biosynth.com Its functional groups allow for a variety of chemical transformations, including reduction of the nitro group to an amine and subsequent reactions to form heterocyclic structures. For instance, it is a reagent used in the synthesis of pyrrolo, quinazolone, and deoxyvasicinone (B31485) analogues. biosynth.com The compound reacts with electrophiles like epoxides and aziridines to create six-membered heterocycles, highlighting its utility as a synthetic intermediate. biosynth.com
Research into the microbial degradation of related nitroaromatic compounds has revealed novel biochemical pathways. For example, some microorganisms can convert nitroaromatics to aminophenols, which are then processed through ring cleavage pathways. nih.gov Understanding these natural degradation processes could inspire new enzymatic or biomimetic synthetic routes.
Design and Synthesis of Advanced Derivatives with Tuned Reactivity
The core structure of this compound allows for the design and synthesis of advanced derivatives with tailored properties. By modifying the ester or the substituent on the aromatic ring (in related benzoate structures), researchers can fine-tune the reactivity and biological activity of the resulting compounds. For example, studies on methyl 3-methyl-4-nitrobenzoate derivatives have shown that variations in the alkyl chain of the ester group can significantly impact their antifungal activity. researchgate.net Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate have demonstrated notable activity against Candida guilliermondii. researchgate.net
Furthermore, the synthesis of various methyl benzoate derivatives, such as those with different substitutions on the benzene (B151609) ring, is crucial for developing new pharmaceuticals and other functional materials. mdpi.com The ability to introduce various functional groups allows for the creation of a diverse library of compounds for screening and optimization.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis is revolutionizing the production of fine chemicals and pharmaceuticals. A continuous flow method for synthesizing a related compound, 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester, has been developed, showcasing the potential for safer, more efficient, and intelligent control over the manufacturing process. google.com This approach reduces reaction times, minimizes byproducts, and aligns with the principles of green chemistry. google.com
Automated systems, such as a diazomethane (B1218177) generator integrated with a reactor, can be employed for the esterification of carboxylic acids, offering a streamlined and controlled method for producing methyl esters. google.com These technologies are poised to accelerate the discovery and development of new derivatives of this compound by enabling high-throughput synthesis and optimization.
Potential Applications in Emerging Areas of Organic Chemistry and Materials Science
The versatile chemical nature of this compound and its derivatives opens up possibilities in various emerging fields. In materials science, the nitro group in related aromatic compounds makes them valuable for the production of dyes and pigments, as it allows for modifications that can enhance color properties.
In medicinal chemistry, derivatives of similar structures are being explored for a range of biological activities. For example, certain methyl benzoate derivatives have been investigated for their potential as antifungal agents. researchgate.net The ability to synthesize a wide array of derivatives makes this class of compounds a promising scaffold for the development of new therapeutic agents and advanced materials. innospk.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
